molecular formula C10H9N3O2 B2864958 3-Amino-4-imidazol-1-yl-benzoic acid CAS No. 853743-43-8

3-Amino-4-imidazol-1-yl-benzoic acid

Cat. No.: B2864958
CAS No.: 853743-43-8
M. Wt: 203.201
InChI Key: TXCNVIYJPLBKEW-UHFFFAOYSA-N
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Safety and Hazards

While specific safety and hazard information for 3-Amino-4-imidazol-1-yl-benzoic acid is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Preparation Methods

The synthesis of 3-Amino-4-imidazol-1-yl-benzoic acid typically involves the reaction of benzoic acid derivatives with imidazole. One common method includes the use of benzoic acid chloride and imidazole under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the imidazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Comparison with Similar Compounds

3-Amino-4-imidazol-1-yl-benzoic acid can be compared with other imidazole-containing compounds, such as:

The uniqueness of 3-Amino-

Properties

IUPAC Name

3-amino-4-imidazol-1-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-8-5-7(10(14)15)1-2-9(8)13-4-3-12-6-13/h1-6H,11H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCNVIYJPLBKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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